
Pefabloc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pefabloc is an irreversible serine proteinase inhibitor. Pefabloc efficiently inhibits both human and rat platelet activating factor (PAF)-degrading acetylhydrolase (acetylhydrolase).
Wissenschaftliche Forschungsanwendungen
1. Pancreas Preservation and Islet Recovery
- Pefabloc has been employed in pancreas preservation and islet recovery studies. For instance, its use in combination with the two-layer method (TLM) was investigated to see if it could extend preservation times while improving viable islet recovery from both primate and human pancreata (Matsumoto et al., 2003).
2. Protease Inhibition
- Pefabloc is a potent, nontoxic, and irreversible inhibitor of platelet activating factor (PAF)-degrading acetylhydrolase. This makes it a valuable tool in studies involving acetylhydrolase and its associated activities (Dentan et al., 1996).
- In islet isolation processes, Pefabloc has been used to inhibit endogenous proteases such as trypsin, chymotrypsin, and elastase, which are crucial for improving islet yields (Umeadi et al., 2008).
3. Islet Isolation Process
- Studies have also evaluated the efficacy of Pefabloc in the islet isolation process, particularly its ability to inhibit key serine proteases during this process (Rose et al., 2003).
4. Drug Development and Protease Assays
- Pefabloc's role in drug development has been explored, particularly in protease inhibition assays developed in millifluidic devices. This is instrumental in studying the efficiency of protease inhibitors and their reversibility, providing valuable insights for drug development (Jannat & Yang, 2019).
5. Oral Protein Formulations
- In the development of oral protein formulations, Pefabloc has been used for its ability to provide gastro protection and enhance stability against pancreatic enzymes. This is particularly relevant for the formulation of oral vaccines with specific antigens (De Koninck et al., 2010).
6. TGF-beta Activation Studies
- Pefabloc has been shown to inhibit latent TGF-beta activation in human seminal plasma, which is significant for understanding immunosuppressive agents in this context (Chu & Kawinski, 1998).
7. Pharmaceutical Research
- In pharmaceutical research, Pefabloc has been examined for its potential to enhance the intestinal permeability of certain drugs, as in the case of the growth hormone-releasing peptide hexarelin (Fagerholm et al., 1998).
8. Serine Protease Inhibitor Research
- Its role as a serine protease inhibitor has been explored, particularly how it suppresses pancreatic endogenous proteases and modulates bacterial neutral proteases, which is crucial in islet isolation and yield enhancement (Nduaguibe et al., 2010).
Eigenschaften
CAS-Nummer |
2131171-67-8 |
|---|---|
Produktname |
Pefabloc |
Molekularformel |
C31H33N5O4S2 |
Molekulargewicht |
603.76 |
IUPAC-Name |
1-((S)-3-(3-carbamimidoylphenyl)-2-(naphthalene-2-sulfonamido)propanoyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C31H33N5O4S2/c32-29(33)24-9-3-6-21(16-24)17-28(35-42(39,40)27-13-12-22-7-1-2-8-23(22)18-27)31(38)36-14-4-10-25(20-36)30(37)34-19-26-11-5-15-41-26/h1-3,5-9,11-13,15-16,18,25,28,35H,4,10,14,17,19-20H2,(H3,32,33)(H,34,37)/t25?,28-/m0/s1 |
InChI-Schlüssel |
PIFQUSTVOQWPJQ-NMXAJACMSA-N |
SMILES |
O=C(N1CCCC(C(NCC2=CC=CS2)=O)C1)[C@H](CC3=CC(C(N)=N)=CC=C3)NS(C4=CC5=CC=CC=C5C=C4)(=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pefabloc; Pefabloc PL |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



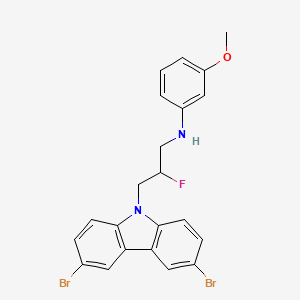
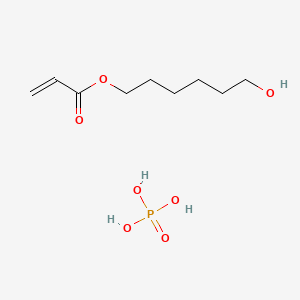
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
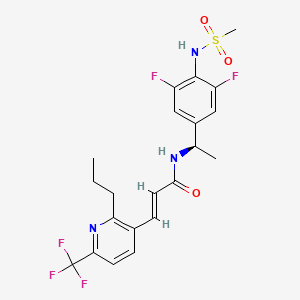
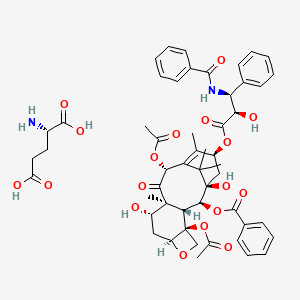
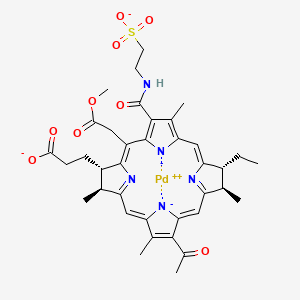
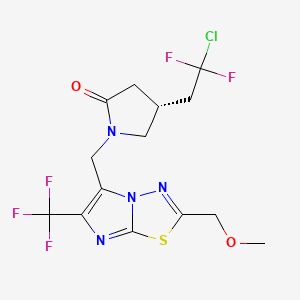
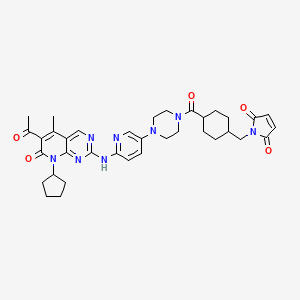
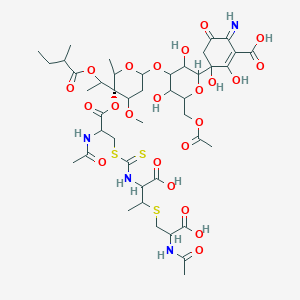
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)